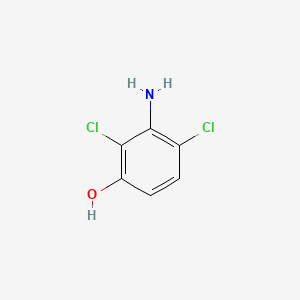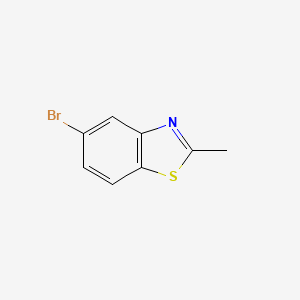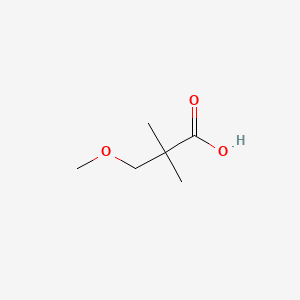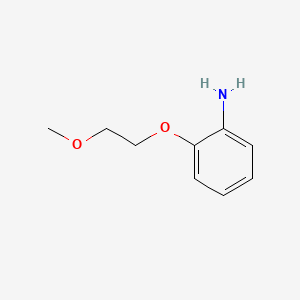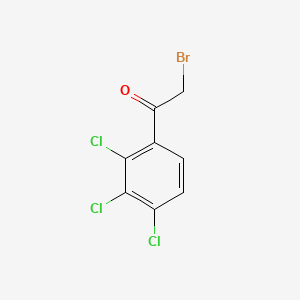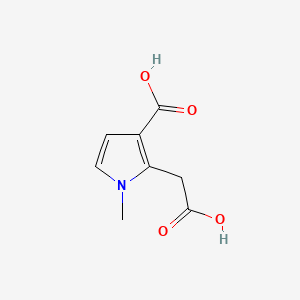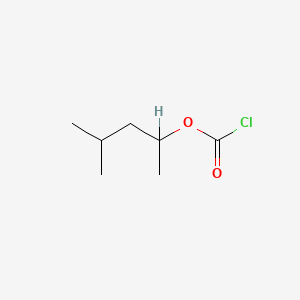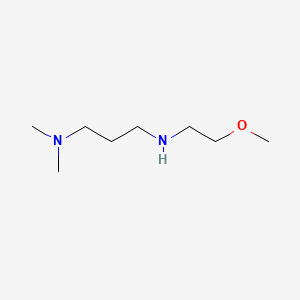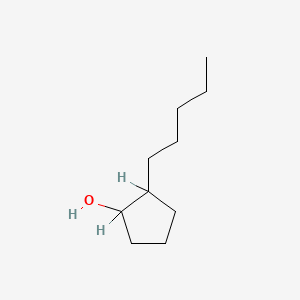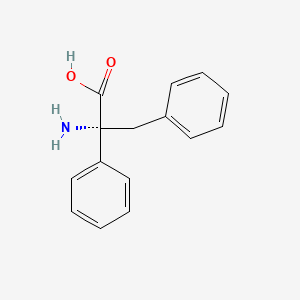
Phenylalanine, alpha-phenyl-
Descripción general
Descripción
Phenylalanine, alpha-phenyl-, also known as alpha-phenylalanine, is an aromatic amino acid with the chemical formula C9H11NO2. It is an essential amino acid, meaning it cannot be synthesized de novo by the human body and must be obtained through diet. This compound plays a crucial role in the biosynthesis of other amino acids and is a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-phenylalanine can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis route involves the Strecker synthesis, which uses phenylacetaldehyde, hydrogen cyanide, and ammonia to produce alpha-phenylalanine . Another method involves the use of phenylpyruvate as an intermediate, which is then converted to alpha-phenylalanine through enzymatic reactions .
Industrial Production Methods
Industrial production of alpha-phenylalanine often relies on microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce alpha-phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . This biotechnological approach is cost-effective and environmentally friendly, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-phenylalanine undergoes various chemical reactions, including:
Oxidation: Alpha-phenylalanine can be oxidized to form phenylpyruvate, which is a key intermediate in its biosynthesis.
Reduction: Reduction of alpha-phenylalanine can lead to the formation of phenylalaninol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products
Phenylpyruvate: Formed through oxidation.
Phenylalaninol: Formed through reduction.
N-acyl-alpha-phenylalanine: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Alpha-phenylalanine has numerous applications in scientific research, including:
Mecanismo De Acción
Alpha-phenylalanine exerts its effects primarily through its role as a precursor in the synthesis of neurotransmitters. It is converted to tyrosine, which is then further metabolized to produce dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in regulating mood, alertness, and stress responses. The molecular targets and pathways involved include the enzymes phenylalanine hydroxylase and tyrosine hydroxylase .
Comparación Con Compuestos Similares
Similar Compounds
Tyrosine: Another aromatic amino acid that is a direct product of alpha-phenylalanine metabolism.
Tryptophan: An essential amino acid involved in the synthesis of serotonin.
Phenylglycine: A structurally similar compound with different biological activities.
Uniqueness
Alpha-phenylalanine is unique due to its role as a precursor for multiple neurotransmitters and its involvement in various metabolic pathways. Unlike tyrosine and tryptophan, alpha-phenylalanine is directly involved in the synthesis of both catecholamines and melanin .
Propiedades
IUPAC Name |
(2R)-2-amino-2,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-15(14(17)18,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,16H2,(H,17,18)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCRTUKBQGPJNL-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@](C2=CC=CC=C2)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205152 | |
| Record name | Phenylalanine, alpha-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56594-95-7 | |
| Record name | Phenylalanine, alpha-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056594957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanine, alpha-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




